Thieno[3,2-c]pyridine-4-carbonitrile

X-ray crystallography Structural biology Computational chemistry

Thieno[3,2-c]pyridine-4-carbonitrile (CAS 86344-88-9) is a bicyclic heteroaromatic compound belonging to the thienopyridine family, characterized by a [3,2-c] ring fusion that positions the pyridine nitrogen distal to the thiophene sulfur. With a molecular formula of C8H4N2S and a molecular weight of 160.20 g/mol, this compound bears a nitrile substituent at the 4-position of the pyridine ring, providing a versatile synthetic handle for further elaboration.

Molecular Formula C8H4N2S
Molecular Weight 160.2 g/mol
CAS No. 86344-88-9
Cat. No. B3359554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]pyridine-4-carbonitrile
CAS86344-88-9
Molecular FormulaC8H4N2S
Molecular Weight160.2 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1SC=C2)C#N
InChIInChI=1S/C8H4N2S/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H
InChIKeyLRPMVYHDGPZDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-c]pyridine-4-carbonitrile (CAS 86344-88-9): A Positionally Defined Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


Thieno[3,2-c]pyridine-4-carbonitrile (CAS 86344-88-9) is a bicyclic heteroaromatic compound belonging to the thienopyridine family, characterized by a [3,2-c] ring fusion that positions the pyridine nitrogen distal to the thiophene sulfur [1]. With a molecular formula of C8H4N2S and a molecular weight of 160.20 g/mol, this compound bears a nitrile substituent at the 4-position of the pyridine ring, providing a versatile synthetic handle for further elaboration . Its planar aromatic system exhibits internal bond angles of 90.7 ± 0.6° (C-S-C) and 115.9 ± 1.9° (C-N-C), with C-S and C-N bond lengths of 1.73 ± 0.02 Å and 1.34 ± 0.02 Å, respectively [1]. Commercially available at ≥95% purity from multiple global suppliers , this compound serves as a critical intermediate in the synthesis of kinase inhibitors targeting BTK, Aurora kinases, VEGFR, PDGFR, and Src family kinases, as well as potassium channel modulators [2][3].

Why Generic Substitution Fails for Thieno[3,2-c]pyridine-4-carbonitrile: Isomer-Dependent Geometry, Reactivity, and Biological Target Engagement


Thienopyridine carbonitriles exist as multiple positional isomers (six possible ring fusion modes, with nitrile substitution at various positions), and these isomers are not functionally interchangeable [1]. X-ray crystallographic data confirm that thieno[3,2-c]pyridine-4-carbonitrile adopts a planar geometry with distinct bond metrics (C-S-C angle 90.7°, C-N-C angle 115.9°) that differ subtly but meaningfully from the [3,2-b] and [2,3-b] isomers [2]. Critically, in Src kinase assays, a simple change from a thieno[3,2-b]pyridine-6-carbonitrile core (IC50 = 34 nM) to its thieno[2,3-b]pyridine analogue (IC50 = 830 nM) produces a 24-fold loss in potency, and repositioning the substituent to the C-3 position drops activity below 10 µM (>294-fold loss) [3]. This positional sensitivity demonstrates that procurement of the incorrect thienopyridine carbonitrile isomer will yield fundamentally altered structure-activity relationships, compromised target engagement, and potentially failed synthetic campaigns if the intended downstream pharmacophore depends on the specific [3,2-c] ring geometry [3][4].

Thieno[3,2-c]pyridine-4-carbonitrile: Quantitative Evidence for Differentiated Selection vs. Closest Analogs


X-Ray Crystallographic Bond Metrics Distinguish the [3,2-c] Isomer from [3,2-b] and [2,3-b] Thienopyridine Carbonitriles

Single-crystal X-ray diffraction of thieno[3,2-c]pyridine-4-carbonitrile (2b) confirms a fully planar ring system with C-S-C bond angle of 90.7 ± 0.6° and C-N-C bond angle of 115.9 ± 1.9°, and C-S and C-N bond lengths of 1.73 ± 0.02 Å and 1.34 ± 0.02 Å, respectively. These values are directly compared to the corresponding thieno[3,2-b]pyridine-2-carbonitrile (1b) and two other monosubstituted thienopyridines within the same study [1]. The planar geometry and bond metrics of the [3,2-c] isomer are consistent with those of the parent unsubstituted system, indicating that the 4-carbonitrile substitution introduces minimal ring distortion—a feature critical for predictable molecular recognition in structure-based drug design [1].

X-ray crystallography Structural biology Computational chemistry

Positional Isomerism Drives 24- to >294-Fold Differences in Src Kinase Inhibitory Potency Across Thienopyridine Carbonitrile Scaffolds

In a study of 7-phenylaminothienopyridine-6-carbonitriles as Src kinase inhibitors, compound 13 bearing a thieno[3,2-b]pyridine-6-carbonitrile core exhibited an IC50 of 34 nM (Src enzyme assay). The analogous compound 30 with a thieno[2,3-b]pyridine core showed a 24-fold loss in potency (IC50 = 830 nM), while the C-3 regioisomer 22 displayed IC50 > 10,000 nM (>294-fold less potent) [1]. This rank-order sensitivity establishes that the ring fusion geometry and nitrile position are not passive structural features but active determinants of target engagement. The thieno[3,2-c]pyridine-4-carbonitrile scaffold represents yet another distinct geometry that positions the nitrile group and pyridine nitrogen in a spatial arrangement fundamentally different from all three tested isomers, enabling access to interaction patterns not achievable with [3,2-b], [2,3-b], or C-3 substituted variants [1][2].

Src kinase inhibition Structure-activity relationship Isomer comparison

The [3,2-c] Isomer Enables ≥10-30 Fold CYP3A4 Liability Reduction in Multi-Kinase Inhibitor Series

Patent US-8722890-B2 explicitly claims that thieno[3,2-c]pyridine derivatives of formula I maintain potent inhibition of Aurora kinases and the PDGFR/VEGFR kinase families while demonstrating at least a 10-30 fold reduction in CYP3A4 inhibition compared to prior thienopyridine kinase inhibitors disclosed in WO2005/010009 [1]. This improved CYP safety profile is directly attributed to the [3,2-c] ring fusion geometry and the specific substitution pattern that includes the 4-position functionalization accessible from thieno[3,2-c]pyridine-4-carbonitrile as a starting material [1]. The patent further demonstrates that compounds built on this scaffold exhibit favorable whole-cell activity (HUVEC assay, histone H3 phosphorylation), oral pharmacokinetics, and in vivo efficacy in rodent tumor models [1].

CYP3A4 inhibition Drug-drug interaction Kinase inhibitor safety

The [3,2-c] Scaffold Yields a Validated BTK Inhibitor Chemotype Distinct from [3,2-b]-Derived Src/AbI Inhibitors

A series of thieno[3,2-c]pyridin-4-amines—directly accessible from thieno[3,2-c]pyridine-4-carbonitrile via nitrile hydrolysis and subsequent functionalization—were designed and evaluated as Bruton's tyrosine kinase (BTK) inhibitors [1]. The most potent compound 14g exhibited an IC50 of 12.8 nM against BTK enzyme with relatively good kinase selectivity and was advanced to in vivo pharmacokinetic evaluation [1]. In contrast, the thieno[3,2-b]pyridine-6-carbonitrile chemotype has been primarily developed as a dual Src/Abl inhibitor scaffold (exemplified by compound 14 with Src IC50 = 13 nM and Abl IC50 = 2.3 nM) [2]. This target class divergence—BTK (Tec family) vs. Src/Abl (SFK/Abl families)—is directly encoded by the isomeric ring fusion geometry, as the [3,2-c] system positions the 4-amino/4-carbonitrile vector in a spatial orientation that preferentially engages the BTK ATP-binding pocket rather than the Src pocket [1][2].

BTK inhibition Kinase selectivity B-cell malignancies

Melting Point and Predicted Physicochemical Parameters Enable QC Release and Formulation Discrimination from Other Thienopyridine Carbonitrile Isomers

Thieno[3,2-c]pyridine-4-carbonitrile exhibits a measured melting point of 90.0–91.5 °C , which provides a definitive identity and purity check for incoming quality control. Its predicted boiling point (358.0 ± 22.0 °C), density (1.36 ± 0.1 g/cm³), and pKa (0.67 ± 0.40) differentiate it from the isomeric thieno[3,2-b]pyridine-2-carbonitrile (CAS 88502-86-3) and thieno[2,3-b]pyridine-4-carbonitrile (CAS 1823897-64-8), which have distinct thermal profiles . The low predicted pKa (~0.67) indicates the pyridine nitrogen is weakly basic, affecting salt formation, extraction, and chromatographic behavior relative to isomers where the nitrogen position alters basicity. The compound is typically supplied at ≥95% purity as a white to pink crystalline powder , with full 13C NMR spectral data available for identity confirmation [1].

Quality control Physicochemical characterization Procurement specifications

3D-QSAR and Molecular Docking Confirm That Thieno[3,2-c]pyridin-4-amine Derivatives Occupy a Distinct Chemical Space for BTK Inhibition Not Accessible to [3,2-b] or [2,3-b] Isomers

A combined molecular modeling study on thieno[3,2-c]pyridin-4-amine derivatives as BTK inhibitors generated CoMFA (q² = 0.793, r² = 0.924) and CoMSIA (q² = 0.646, r² = 0.971) models with high predictive power [1]. These models, built on the docked conformation of the most active compound (compound 26), demonstrate that the [3,2-c] scaffold positions key substituents into the BTK active site in a manner that is sterically and electrostatically incompatible with the [3,2-b] or [2,3-b] ring geometries [1]. The comparative molecular field analysis and comparative molecular similarity indices analysis models provide quantitative templates for rational design of [3,2-c]-based BTK inhibitors with predicted potency improvements [1]. Separately, Src-targeted 3D-QSAR models built on substituted thienopyridine carbonitriles (45 compounds) achieved cross-validated correlation coefficients of 0.793 (CoMFA) and 0.624 (CoMSIA), but these models were trained on a structurally distinct series [2].

3D-QSAR Molecular docking BTK inhibitor design

Thieno[3,2-c]pyridine-4-carbonitrile: Evidence-Backed Application Scenarios for Procurement-Driven Research and Development


BTK Inhibitor Lead Optimization for B-Cell Malignancy Programs

Medicinal chemistry teams developing covalent or reversible BTK inhibitors for mantle cell lymphoma, chronic lymphocytic leukemia, or autoimmune indications should prioritize thieno[3,2-c]pyridine-4-carbonitrile as the synthetic entry point. The downstream thieno[3,2-c]pyridin-4-amine scaffold has produced compound 14g with BTK IC50 = 12.8 nM and demonstrated kinase selectivity [1], supported by validated 3D-QSAR models (CoMFA r² = 0.924; CoMSIA r² = 0.971) that enable computationally guided optimization [2]. This contrasts with the [3,2-b] carbonitrile scaffold, which directs synthesis toward Src/Abl dual inhibitors (Abl IC50 = 2.3 nM) with a different therapeutic indication (CML) and selectivity profile [3].

Multi-Kinase Cancer Therapeutics with Reduced Drug-Drug Interaction Risk

Programs targeting Aurora kinases, VEGFR, and PDGFR for oncology can use thieno[3,2-c]pyridine-4-carbonitrile to access a chemotype that, per patent US-8722890-B2, maintains potent multi-kinase inhibition while achieving a ≥10-30 fold reduction in CYP3A4 inhibition [4]. This reduced CYP3A4 liability is critical for combination chemotherapy regimens where drug-drug interactions via CYP3A4 metabolism are a safety concern. The [3,2-c] scaffold is explicitly claimed as the enabling structural feature for this improved safety profile, which prior thienopyridine kinase inhibitors (WO2005/010009) do not possess [4].

Structure-Based Drug Design Requiring Experimentally Validated Scaffold Geometry

Computational chemistry and structural biology groups performing molecular docking, molecular dynamics simulations, or fragment-based drug design can rely on the X-ray crystallographic data for thieno[3,2-c]pyridine-4-carbonitrile (2b), which confirms full ring planarity with C-S-C bond angle 90.7° and C-N-C angle 115.9° [5]. These experimentally determined bond parameters eliminate the need for geometry optimization approximations and provide a high-confidence starting point for docking into kinase ATP-binding pockets. The availability of 13C NMR spectral data further supports experimental validation of synthetic intermediates [5].

Isomer-Specific Procurement and Quality Control for GMP/GLP Synthesis Campaigns

For CROs and pharmaceutical development groups scaling up synthetic routes, the distinct melting point of 90.0–91.5 °C provides a rapid, compendial-quality identity test to distinguish thieno[3,2-c]pyridine-4-carbonitrile from its isomeric analogs (CAS 88502-86-3, CAS 1823897-64-8, etc.) that share identical molecular formula and mass . This is essential for GMP intermediate release testing, as mass spectrometry cannot differentiate positional isomers. The compound's predicted pKa of 0.67 also informs extraction and salt-formation protocols during workup and purification .

Quote Request

Request a Quote for Thieno[3,2-c]pyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.